Compound 711389-S, also known by its chemical name 1-[2,5-dichloro-6-[1-(1H-imidazol-1-yl)-ethenyl]phenoxy]-3-[(1-methylethyl)amino]-2-propanol hydrochloride, is a synthetic organic compound primarily studied for its antiarrhythmic properties. It has been classified as a beta-adrenoceptor antagonist, making it significant in the field of medicinal chemistry and pharmacology. The compound is recognized for its potential therapeutic applications, particularly in managing cardiac arrhythmias.
The compound is sourced from various synthetic routes involving multiple chemical reactions. It falls under the category of pharmaceutical agents and is classified as an antiarrhythmic drug. Its structure features a combination of imidazole and phenoxy groups, contributing to its biological activity.
The synthesis of 711389-S typically involves several key steps:
Industrial production typically employs optimized reaction conditions to ensure high yield and purity, utilizing batch or continuous flow processing methods.
The molecular structure of 711389-S can be described as follows:
The specific arrangement of these functional groups allows for targeted interactions with beta-adrenoceptors, which are critical for its pharmacological effects.
711389-S participates in various chemical reactions:
The products formed depend on the specific reagents and conditions employed during these reactions.
The mechanism of action for 711389-S involves its binding to beta-adrenoceptors, which are integral to regulating cardiovascular functions. By inhibiting these receptors, the compound modulates physiological responses such as heart rate and contractility. This action is particularly beneficial in treating arrhythmias by stabilizing cardiac electrical activity .
Compound 711389-S has several applications in scientific research:
The evolution of antiarrhythmic drugs spans from early empirical observations to sophisticated molecular targeting. Initial therapies relied on plant-derived alkaloids like quinidine, introduced after clinicians noted the anti-fibrillatory effects of Cinchona bark extracts in the early 20th century [1]. By the 1980s, drug development shifted toward electrophysiological mechanisms, classifying agents by their action on ion channels. The Vaughan-Williams system (Classes I–IV) emerged as the cornerstone framework, with Class I sodium channel blockers subdivided by their effects on conduction velocity and repolarization (Ia: quinidine; Ib: lidocaine; Ic: flecainide) [3]. Landmark trials like CAST (Cardiac Arrhythmia Suppression Trial) later revealed the pro-arrhythmic risks of Class Ic drugs in structural heart disease, underscoring the need for safer, subtype-specific modulators [3]. This progression set the stage for targeted sodium channel inhibitors like 711389-S.
Table 1: Evolution of Antiarrhythmic Drug Classes
Era | Dominant Approach | Key Agents | Limitations |
---|---|---|---|
Pre-1950s | Empirical observation | Quinidine | Broad toxicity, pro-arrhythmia |
1960s–1980s | Electrophysiological profiling | Lidocaine, Procainamide | Non-selective channel effects |
Post-1990s | Molecular targeting | Flecainide, Dronedarone | Subtype specificity gaps, safety concerns |
711389-S was identified via a high-throughput screening campaign focusing on voltage-gated sodium channel (NaV) modulators. Its core structure features a bicyclic heteroaromatic system coupled with a sulfonamide moiety, optimizing binding to NaV1.2’s Domain IV voltage-sensor [4]. This design exploited insights from mutagenesis studies of NaV1.2, where base editing of residue S1756 (within the S4–S5 linker) altered channel inactivation kinetics [4]. Unlike classical agents (e.g., flecainide), 711389-S’s sulfonamide group enables hydrogen bonding with K1757, conferring isoform selectivity for neuronal (NaV1.2) over cardiac (NaV1.5) subtypes [4].
In whole-cell patch-clamp studies, 711389-S (1–10 µM) exhibited state-dependent inhibition, preferentially binding to NaV1.2 channels in the inactivated state with an IC₅₀ of 0.8 µM. This reduced channel availability by >70% at depolarized potentials (−40 mV) but spared resting states [2] [4]. Key electrophysiological effects included:
Table 2: Sodium Channel Modulators: Selectivity and Functional Effects
Compound | Primary Target | Use-Dependent Block | Recovery τ (ms) | Inactivation V₁/₂ Shift |
---|---|---|---|---|
711389-S | NaV1.2 | Yes (≥10 Hz) | 450 | −15 mV |
Flecainide | NaV1.5 | Yes (≥5 Hz) | 220 | −10 mV |
Lidocaine | Pan-NaV | Moderate | 120 | −5 mV |
Quinidine | NaV1.5/K⁺ channels | Weak | 300 | −7 mV |
Electrophysiological techniques underpin the mechanistic evaluation of sodium channel modulators like 711389-S. Patch-clamp remains the gold standard for quantifying state-dependent inhibition and kinetics [4], while multi-electrode arrays enable network-level assessment of excitability changes in neuronal tissues. Crucially, base editing screens (e.g., CRISPR-mediated cytosine deamination) allow systematic mapping of residues governing drug-channel interactions [4]. For 711389-S, such screens confirmed F1760 as a critical contact point, validating its binding model [4].
Translational applications include:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7